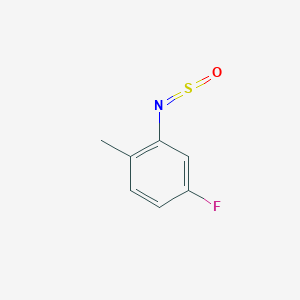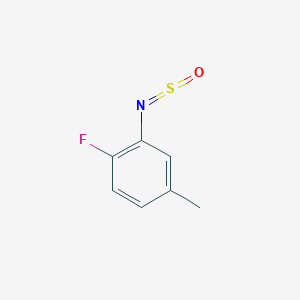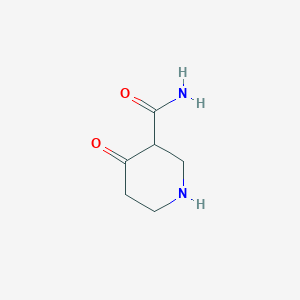![molecular formula C9H15N3O2 B1405780 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine CAS No. 1461868-80-3](/img/structure/B1405780.png)
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine
Vue d'ensemble
Description
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine is a heterocyclic compound that features both an oxadiazole and a morpholine ring. The oxadiazole ring is known for its diverse biological activities, while the morpholine ring is a common motif in pharmaceuticals due to its stability and solubility properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method includes the use of uronium activation for the synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce various morpholine derivatives.
Applications De Recherche Scientifique
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The morpholine ring enhances the compound’s solubility and stability, facilitating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Morpholine derivatives: Compounds like piperidine and pyrrolidine share the morpholine ring and are used in similar applications.
Uniqueness
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine is unique due to the combination of the oxadiazole and morpholine rings, which confer a broad spectrum of biological activities and enhanced solubility and stability properties .
Propriétés
IUPAC Name |
2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)9-11-8(12-14-9)7-5-10-3-4-13-7/h6-7,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIMBMREHRVXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405698.png)





![tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1405707.png)




![6,8-Dichloroimidazo[1,2-a]pyrazine](/img/structure/B1405718.png)

![[1-(Morpholin-4-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405720.png)
